molecular formula C16H15F3N2OS B5735685 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B5735685
M. Wt: 340.4 g/mol
InChI Key: JZDINXRYEVREFP-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative characterized by a 2-phenylethyl group and a 4-(trifluoromethoxy)phenyl substituent attached to the thiourea core (N—C(═S)—N). Thioureas are known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties, often modulated by substituent electronic and steric effects .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDINXRYEVREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The thiourea group can be hydrolyzed to form corresponding amines and carbonyl compounds under acidic or basic conditions.

Scientific Research Applications

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Name R₁ Substituent R₂ Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-Phenylethyl 4-(Trifluoromethoxy)phenyl ~352.4 (calculated) High lipophilicity due to -OCF₃ and aromatic groups
1-(4-Chloro-3-trifluoromethylphenyl)-3-(pyridine-4-amino)phenyl thiourea (9g) 4-Chloro-3-TFM* phenyl Pyridine-4-amino derivative - Superior antitumor activity vs. sorafenib
1-(4-Methylpiperazinyl)-3-[4-(trifluoromethoxy)phenyl]thiourea 4-Methylpiperazinyl 4-(Trifluoromethoxy)phenyl 319.35 Enhanced solubility via piperazinyl group
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea 2-Chlorobenzoyl 2-Trifluoromethylphenyl 358.76 Intramolecular N—H⋯O hydrogen bonding
1-[4-(Perfluorooctyl)phenyl]-3-phenyl thiourea 4-Perfluorooctylphenyl Phenyl - Extreme hydrophobicity for fluorous phases

*TFM = Trifluoromethyl

Key Observations :

  • Electron-Withdrawing Groups : The -OCF₃ group in the target compound offers a balance of electron withdrawal and steric bulk, contrasting with the stronger -CF₃ group in compound 9g .
  • Hydrogen Bonding : Thioureas with carbonyl groups (e.g., 2-chlorobenzoyl in ) exhibit intramolecular N—H⋯O bonds, stabilizing planar conformations. The target compound lacks such bonds but may form intermolecular N—H⋯S interactions .
  • Solubility : Piperazinyl substituents (e.g., ) improve water solubility, whereas the target’s 2-phenylethyl group may reduce it.

Key Observations :

  • Antitumor Activity: Compound 9g’s pyridine-4-amino and -CF₃ groups enhance B-Raf binding, suggesting the target’s -OCF₃ group may similarly improve target affinity .
  • Antimicrobial Activity : The -CF₃ group in correlates with antifungal effects, implying the target’s -OCF₃ could offer comparable or reduced activity due to lower electronegativity.

Key Observations :

  • Synthesis : Most thioureas are synthesized via nucleophilic addition of amines to isothiocyanates, as in . The target compound likely follows this route using 2-phenylethylamine and 4-(trifluoromethoxy)phenyl isothiocyanate.
  • Melting Points : Higher melting points (e.g., 156–157°C in ) correlate with strong intermolecular interactions, which the target compound may lack due to its flexible 2-phenylethyl chain.

Biological Activity

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12F3N2S\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_2\text{S}
  • Molecular Weight: 296.31 g/mol
  • CAS Number: Not specified in the available literature.

Cytotoxic Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxic activity against various cancer cell lines. The compound under review has shown promising results in inhibiting the growth of specific tumor cells.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies using different cancer cell lines such as SW480 (colon cancer), PC3 (prostate cancer), and K-562 (leukemia) have reported IC50 values below 10 µM, indicating potent cytotoxic effects. For instance, one study indicated that compounds similar to our target compound significantly reduced cell viability by up to 93% in SW480 cells at optimal concentrations .
  • Mechanisms of Action : The cytotoxic effects are primarily attributed to the induction of apoptosis and necrosis in cancer cells. Flow cytometry analyses revealed that treated cells exhibited increased late-stage apoptosis, particularly notable in SW480 and K-562 cell lines where over 95% of cells underwent apoptosis after treatment with certain thiourea derivatives .
  • Comparative Efficacy : The efficacy of this compound was compared to standard chemotherapeutic agents like cisplatin and doxorubicin, revealing superior selectivity and potency against malignant cells with lower toxicity towards normal cells .

Antiproliferative Activity

The antiproliferative properties of this compound were assessed through various assays, including MTT and trypan blue exclusion tests. Results indicated a marked decrease in cell proliferation rates across multiple cancer types, suggesting a broad-spectrum activity against malignancies.

Table 1: Summary of Cytotoxic Effects

Cell LineIC50 (µM)% Cell Viability Reduction
SW480< 1093%
PC3< 1069%
K-562< 1066%

Apoptotic Activity

The compound's ability to induce apoptosis was further characterized by examining the expression levels of apoptotic markers. The results indicated that treatment led to significant changes in protein levels associated with apoptosis pathways.

Key Findings:

  • Increased expression of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.
  • Enhanced activation of caspases involved in the apoptotic cascade.

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